1-Butyl-4-iodo-5-methyl-1H-pyrazole
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Overview
Description
1-Butyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the first position, an iodine atom at the fourth position, and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-iodo-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 1-butyl-3-oxo-2-iodopropane with methylhydrazine in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multi-step processes that include the preparation of key intermediates followed by cyclization reactions. The use of transition-metal catalysts, such as palladium or copper, can enhance the efficiency and selectivity of these reactions. Additionally, one-pot multicomponent processes have been developed to streamline the synthesis of pyrazole derivatives, making them more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-iodo-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the fourth position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-butyl-4-azido-5-methyl-1H-pyrazole, while a Suzuki coupling reaction with phenylboronic acid can produce 1-butyl-4-phenyl-5-methyl-1H-pyrazole .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Butyl-4-iodo-5-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-iodo-5-methyl-1H-pyrazole: Similar structure but with the iodine atom at the third position.
1-Butyl-4-chloro-5-methyl-1H-pyrazole: Chlorine atom instead of iodine at the fourth position.
1-Butyl-4-iodo-3-methyl-1H-pyrazole: Methyl group at the third position instead of the fifth.
Uniqueness
1-Butyl-4-iodo-5-methyl-1H-pyrazole is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the fourth position makes it particularly suitable for cross-coupling reactions, providing a versatile platform for the synthesis of diverse derivatives .
Properties
IUPAC Name |
1-butyl-4-iodo-5-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-3-4-5-11-7(2)8(9)6-10-11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFKFQPGRPMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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